Clorhidrato de N-metilserina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

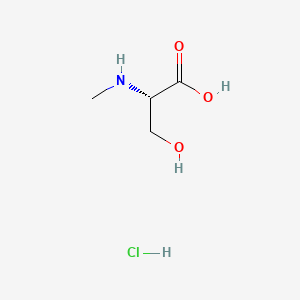

N-Methylserine hydrochloride, also known as N-Methylserine hydrochloride, is a useful research compound. Its molecular formula is C4H10ClNO3 and its molecular weight is 155.578. The purity is usually 95%.

BenchChem offers high-quality n-Methylserine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Methylserine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación de la enfermedad de Alzheimer

Los aminoácidos N-metil, incluido el clorhidrato de N-metilserina, desempeñan un papel importante en las investigaciones sobre la prevención o el tratamiento de la enfermedad de Alzheimer . Las marañas neurofibrilares o la placa amiloide son características fisiológicas de esta enfermedad y la fibrilogénesis de β-amiloide (40) y el desensamblaje de las fibrillas de β-amiloide (40) están inhibidos por congéneres cortos de β-amiloide que contienen aminoácidos N-metil en residuos alternos .

Producción de hialuronano

La N-metil-L-serina estimula la producción de hialuronano en fibroblastos de la piel humana . El hialuronano es un componente principal de la piel, donde participa en la reparación de tejidos. La estimulación de la producción de hialuronano podría usarse potencialmente en productos y tratamientos para el cuidado de la piel .

Especificidad a la L-serina metilada

Se encontró que el efecto de la N-metil-L-serina sobre la producción de hialuronano fue específico para la L-serina metilada y no se observó con otros aminoácidos metilados . Esta especificidad podría ser útil para diseñar tratamientos o intervenciones dirigidos .

Acciones bioquímicas y fisiológicas

Se ha encontrado que el clorhidrato de N-metil-L-serina tiene ciertas acciones bioquímicas y fisiológicas. Por ejemplo, se ha encontrado que tiene un punto de fusión de 204 °C y un peso molecular de 119,12 . También tiene una actividad óptica específica .

Uso en síntesis química

El clorhidrato de N-metil-L-serina se puede usar en síntesis química. Tiene un punto de ebullición de 326,2±32,0 °C y un punto de fusión de 190 °C (desc.) .

Detergente lisosomótropo

El clorhidrato de O-metil-serina dodecilamina (MSDH) es un detergente que se acumula selectivamente en los lisosomas, un llamado detergente lisosomótropo, con propiedades químicas inesperadas

Actividad Biológica

n-Methylserine hydrochloride is a methylated derivative of serine, an amino acid that plays critical roles in various biological processes. This compound has garnered attention for its potential biological activities, including neuroprotective effects, involvement in metabolic pathways, and its implications in various diseases. This article aims to provide a comprehensive overview of the biological activity of n-Methylserine hydrochloride, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

n-Methylserine hydrochloride (C₄H₉ClN₂O₃) is characterized by the presence of a methyl group attached to the nitrogen atom of the serine structure. This modification may influence its biological activity compared to non-methylated serine.

Neuroprotective Effects

Research has indicated that n-Methylserine may enhance neuroprotective mechanisms. For instance, studies suggest that it can elevate D-serine levels, which is crucial for NMDA receptor activation in the central nervous system (CNS). Elevated D-serine levels have been associated with improved cognitive functions and potential therapeutic effects in neurodegenerative disorders like Alzheimer's disease .

Metabolic Pathways

n-Methylserine plays a role in one-carbon metabolism, which is vital for DNA synthesis and repair. It acts as a substrate for various enzymes involved in methylation processes, impacting cellular functions and gene expression . The compound's ability to influence these pathways highlights its significance in maintaining cellular health and function.

Study on Neuroprotection

In a recent study involving animal models, n-Methylserine was administered to assess its impact on cognitive impairment related to NMDA receptor dysfunction. Results showed that treatment with n-Methylserine significantly improved memory performance and reduced hyperactivity in mice, suggesting its potential as a therapeutic agent for cognitive disorders .

Cancer Research

Another area of interest is the compound's potential anticancer properties. Preliminary investigations have indicated that n-Methylserine may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been shown to induce apoptosis in human lung cancer cells (A549) at specific concentrations . Further research is needed to elucidate the mechanisms behind these effects.

Data Table: Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Elevates D-serine levels; improves cognition | |

| Metabolic Role | Involved in one-carbon metabolism | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

The biological activity of n-Methylserine hydrochloride can be attributed to several mechanisms:

- NMDA Receptor Modulation : By increasing D-serine levels, n-Methylserine enhances NMDA receptor activity, crucial for synaptic plasticity and memory formation.

- Methylation Processes : As a methyl donor, it participates in biochemical pathways that regulate gene expression and cellular metabolism.

- Cellular Signaling : It may influence various signaling pathways involved in cell growth and apoptosis, contributing to its anticancer potential.

Propiedades

IUPAC Name |

(2S)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTMGTWVKIIMRC-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CO)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.